REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([C:12]([F:15])([F:14])[F:13])[C:4]=1[NH2:16]>O1CCCC1.[Zn]>[Br:2][C:3]1[CH:8]=[C:7]([NH2:9])[CH:6]=[C:5]([C:12]([F:15])([F:14])[F:13])[C:4]=1[NH2:16]
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Name
|
|
Quantity
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45 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
2.5 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
8.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
ADDITION
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Details
|
Water (100 mL) was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (2×100 mL)
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Type
|
WASH
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Details
|
The combined organic phases were washed with water (2×200 mL) and brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)N)C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.22 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |